molecular formula C9H10O B1213304 (2,3-Epoxypropyl)benzene CAS No. 4436-24-2

(2,3-Epoxypropyl)benzene

Cat. No. B1213304
Key on ui cas rn: 4436-24-2
M. Wt: 134.17 g/mol
InChI Key: JFDMLXYWGLECEY-UHFFFAOYSA-N
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Patent
US07429594B2

Procedure details

To the stirring solution of (2,3-epoxypropyl)benzene (1.0 g, 7.5 mmol) in 4 mL DMF was added a solution of sodium azide (0.97 g, 15 mmol) in 4 mL water. The solution was heated to 90° C. for 1 h. The solvent was removed under reduced pressure. The solid residue was partitioned between ethyl acetate and near saturated sodium chloride. The aqueous layer was washed three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, and purified on 10 g of silica eluting with 0 to 50% ethyl acetate/hexanes to give a clear oil. NMR (CDCL3) d (1H, 1.97 ppm), m (2H, 2.73-2.82 ppm), m (1H, 3.22-3.30 ppm), dd (1H, 3.36 ppm), m (1H, 3.92-4.02 ppm), m (3H, 7.13-7.28 ppm), m (2H, 7.28-7.34 ppm).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
1-Azido-3-phenyl-propan-2-ol

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:10][CH:2]1[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C.O>[N:11]([CH2:10][CH:2]([OH:1])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[N+:12]=[N-:13] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C(CC2=CC=CC=C2)C1
Name
Quantity
0.97 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was partitioned between ethyl acetate and near saturated sodium chloride
WASH
Type
WASH
Details
The aqueous layer was washed three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified on 10 g of silica eluting with 0 to 50% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to give a clear oil

Outcomes

Product
Name
1-Azido-3-phenyl-propan-2-ol
Type
Smiles
N(=[N+]=[N-])CC(CC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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